molecular formula C19H18BrN3 B2582185 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline CAS No. 443329-00-8

9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2582185
CAS No.: 443329-00-8
M. Wt: 368.278
InChI Key: PINUUURGIJTLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting its complex multicyclic structure. The compound belongs to the indolo[2,3-b]quinoxaline family, which represents a fusion of an indole ring system with a quinoxaline moiety through a shared benzene ring. The numerical designation [2,3-b] indicates the specific fusion pattern between the two heterocyclic systems, where the quinoxaline ring is fused to positions 2 and 3 of the indole framework. The systematic name incorporates position-specific substituents: the bromine atom occupies the 9-position of the fused ring system, while the pentyl group (n-pentyl: -CH₂CH₂CH₂CH₂CH₃) is attached to the nitrogen atom at the 6-position.

The structural classification places this compound within the broader category of nitrogen-containing heterocycles, specifically as a tricyclic indoloquinoxaline derivative. The molecule exhibits a planar aromatic system extending across the fused ring framework, with the pentyl chain providing a flexible aliphatic extension. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as CCCCCN(C1=NC2=CC=CC=C2N=C13)C4=C3C=C(Br)C=C4, which encodes the complete connectivity and substitution pattern. This structural arrangement creates a compound with distinct electronic properties, where the electron-withdrawing bromine substituent and the electron-donating pentyl group create a balanced electronic environment that influences the molecule's reactivity and biological activity.

The three-dimensional conformation of this compound is characterized by the rigid planar geometry of the tricyclic core, while the pentyl chain adopts flexible conformations depending on the molecular environment. The presence of three nitrogen atoms within the heterocyclic framework provides multiple sites for potential hydrogen bonding and coordination interactions, contributing to the compound's ability to interact with biological targets. The bromine substituent, being a heavy halogen, introduces significant steric bulk and electronegativity that can influence both the physical properties and biological activity of the molecule.

Historical Development of Indoloquinoxaline Derivatives

The historical development of indoloquinoxaline derivatives traces back to fundamental research in heterocyclic chemistry that began in the mid-20th century. Early investigations into these compounds emerged from systematic studies of condensation reactions between isatin derivatives and ortho-phenylenediamine, which provided access to the basic indolo[2,3-b]quinoxaline framework. The foundational work in this area, dating to the 1980s, established key synthetic methodologies that enabled the preparation of various substituted indoloquinoxaline derivatives through controlled reaction conditions using glacial acetic acid or hydrochloric acid as reaction media.

The evolution of indoloquinoxaline chemistry gained momentum through the recognition of these compounds' unique structural features and their potential applications in medicinal chemistry. Research conducted in the 1980s demonstrated that modifications to the basic indoloquinoxaline core, including the introduction of alkyl substituents and halogen atoms, could dramatically alter the compounds' properties and biological activities. The systematic exploration of structure-activity relationships revealed that specific substitution patterns, such as those found in this compound, could enhance desired properties while maintaining structural stability.

The development of palladium-catalyzed synthetic methodologies in subsequent decades revolutionized the preparation of complex indoloquinoxaline derivatives. Advanced synthetic approaches, including the use of palladium catalysts such as Pd₂(dba)₃ in combination with ligands like 1,1'-bis(diphenylphosphino)ferrocene, enabled the efficient construction of N-substituted indoloquinoxalines under controlled conditions. These methodological advances allowed for the preparation of compounds like this compound with high yields and purity, supporting their evaluation in various research applications.

Contemporary research has expanded the scope of indoloquinoxaline chemistry to include sophisticated hybrid molecules and functionalized derivatives designed for specific biological targets. The integration of modern synthetic techniques with computational design approaches has facilitated the rational development of indoloquinoxaline derivatives with enhanced properties. Current research efforts focus on optimizing both the synthetic accessibility and the biological activities of these compounds, with particular attention to their potential applications in areas such as antimicrobial therapy and cancer treatment.

Significance in Heterocyclic Chemistry Research

The significance of this compound and related compounds in heterocyclic chemistry research stems from their unique structural characteristics and diverse biological activities. Indoloquinoxaline derivatives represent an important class of heterocyclic compounds that combine the pharmacophoric features of both indole and quinoxaline ring systems, creating molecules with enhanced biological activity profiles compared to their individual components. The tricyclic framework provides a rigid aromatic platform that can engage in π-π stacking interactions with biological targets, while the nitrogen-containing heterocycles offer multiple sites for hydrogen bonding and electrostatic interactions.

Research into indoloquinoxaline derivatives has revealed their potential as DNA intercalating agents, a property that has significant implications for anticancer drug development. The planar aromatic structure of compounds like this compound enables them to insert between DNA base pairs, disrupting the normal structure and function of the double helix. This intercalation mechanism has been demonstrated to interfere with essential cellular processes including DNA replication and transcription, leading to cytotoxic effects that are particularly pronounced in rapidly dividing cancer cells.

The antimicrobial properties of indoloquinoxaline derivatives have also contributed to their research significance, with studies demonstrating activity against both gram-positive and gram-negative bacterial strains as well as fungal pathogens. The mechanism of antimicrobial action appears to involve multiple cellular targets, including interference with nucleic acid metabolism and disruption of essential enzymatic processes. The ability to modify the indoloquinoxaline core through substitution at various positions, as exemplified by the bromine and pentyl substituents in this compound, provides opportunities for fine-tuning biological activity and selectivity.

Antiviral research has identified indoloquinoxaline derivatives as promising lead compounds with activity against various viral families. Studies have shown that these compounds can interfere with viral replication processes, with some derivatives demonstrating particular efficacy against vesicular stomatitis virus and other members of the Rhabdoviridae family. The antiviral mechanism appears to involve both direct viral inhibition and stimulation of interferon production, suggesting multiple pathways of action that could provide broad-spectrum antiviral activity.

Property Value Significance
Molecular Formula C₁₉H₁₈BrN₃ Defines chemical composition and molecular structure
Molecular Weight 368.27 g/mol Influences pharmacokinetic properties and membrane permeability
Chemical Abstracts Service Number 443329-00-8 Unique identifier for research and regulatory purposes
Heterocyclic Framework Tricyclic indolo[2,3-b]quinoxaline Provides structural rigidity and biological activity
Substitution Pattern 9-bromo, 6-pentyl Modulates electronic properties and biological selectivity

Properties

IUPAC Name

9-bromo-6-pentylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3/c1-2-3-6-11-23-17-10-9-13(20)12-14(17)18-19(23)22-16-8-5-4-7-15(16)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINUUURGIJTLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

9-Bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline exhibits notable cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves DNA intercalation , which disrupts DNA replication and transcription processes. This mechanism leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it a promising candidate for anticancer drug development.

Cytotoxicity Data:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)4.2
HeLa (Cervical Cancer)6.8

The IC50 values indicate the concentration needed to inhibit cell growth by 50%, demonstrating the compound's potency against different cancer types.

Antiviral Properties

Research has indicated that derivatives of indoloquinoxaline compounds, including this compound, can exhibit antiviral activity. For instance, studies have shown that certain analogs can inhibit the replication of viruses such as herpes simplex virus and cytomegalovirus. The compound’s ability to bind to viral DNA contributes to its effectiveness as an antiviral agent.

Biological Research

The compound serves as a valuable tool in biological research for studying DNA interactions and cellular mechanisms. Its ability to intercalate into DNA allows researchers to investigate the effects of DNA damage and repair processes, contributing to a deeper understanding of cancer biology and therapeutic interventions.

Materials Science

This compound is being explored for its potential use in optoelectronic devices due to its unique electronic properties. The compound can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells, enhancing the efficiency of these technologies.

Fluorescent Probes

The compound's structural characteristics make it suitable for use as a fluorescent probe in biological imaging. This application allows researchers to visualize cellular processes in real-time, which is crucial for advancements in cancer research and other areas of biomedical science.

Comparison with Similar Compounds

Key Trends :

  • Aryl substituents (e.g., 4-methoxyphenyl) reduce band gaps, enhancing charge transport in OLEDs .

Key Insights :

  • Fluorine and bromine substituents enhance DNA binding via electrostatic interactions .
  • Alkyl chains (e.g., pentyl) may improve cell membrane permeability but reduce DNA affinity compared to planar aryl groups .

Physicochemical Properties

Property 9-Bromo-6-pentyl-6H-indolo[...] 9-Bromo-6-isobutyl-6H-indolo[...] 6-(4-Methoxyphenyl)-[...]
Molecular Weight 354.25 354.25 317.33
Solubility (logP)* ~4.2 (highly lipophilic) ~3.8 ~3.0
Melting Point Not reported Not reported 534–586°C

*Estimated using substituent contributions.

Biological Activity

9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, which has garnered attention due to its diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 9-bromo-6-pentylindolo[3,2-b]quinoxaline
  • Molecular Formula : C19H18BrN3
  • Molecular Weight : 372.27 g/mol

The primary mechanism by which this compound exerts its biological effects is through intercalation with DNA . This interaction disrupts DNA replication and induces cell death in various cancer cell lines. The compound's high solubility (>27 M in acetonitrile) suggests good bioavailability, enhancing its potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, studies have shown that it demonstrates potent activity against:

  • MCF-7 (breast adenocarcinoma)
  • NCI-H460 (non-small cell lung cancer)
  • SF-268 (CNS cancer)

The IC50 values for these cell lines are notably lower than that of doxorubicin, a standard chemotherapeutic agent. The compound has been reported to have IC50 values ranging from 0.01±0.0010.01\pm 0.001 to 0.06±0.008μg/mL0.06\pm 0.008\mu g/mL against these cancer cells, while being non-cytotoxic to normal fibroblast cells (IC50 > 100 μg/mL) .

Antiviral and Antimicrobial Properties

In addition to its anticancer effects, this compound also exhibits antiviral properties against viruses such as the herpes simplex virus and cytomegalovirus. Its antimicrobial activity has been assessed against various strains of bacteria, showing significant inhibition of both Gram-positive and Gram-negative bacteria .

In Vitro Studies

A detailed study evaluated the cytotoxic effects of various indoloquinoxaline derivatives, including this compound. The results highlighted its superior efficacy compared to other derivatives in inhibiting tumor growth while sparing normal cells .

CompoundCancer Cell LineIC50 (μg/mL)Normal Cell Toxicity
This compoundMCF-70.01 ± 0.001Non-cytotoxic (>100)
DoxorubicinMCF-7ReferenceCytotoxic

Pharmacokinetics

The pharmacokinetic profile suggests that the compound is stable in biological systems with a retention capacity of approximately 99.86% over prolonged periods in laboratory settings. This stability is crucial for maintaining therapeutic levels in vivo.

Comparative Analysis

When compared with other derivatives such as 6H-indolo[2,3-b]quinoxaline and 9-fluoro-6H-indolo[2,3-b]quinoxaline, the presence of bromine and pentyl groups in this compound enhances its biological activity significantly due to improved interaction with biological targets.

Q & A

Q. What synthetic methodologies are recommended for preparing 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline and its analogs?

The compound can be synthesized via condensation of 1-arylmethyl-2,3-dioxy-2,3-dihydroindole with orthophenylene diamine in anhydrous ethanol under reflux, followed by bromination at the 9-position. Key steps include:

  • Reflux conditions : 4 hours with glacial acetic acid as a catalyst to cyclize the indole and quinoxaline moieties .
  • Bromination : Post-synthetic modification using brominating agents (e.g., NBS or Br₂) to introduce the 9-bromo substituent. Purification involves recrystallization from solvents like ethanol or DCM .
  • Side-chain optimization : The pentyl group at the 6-position is introduced via alkylation or nucleophilic substitution, requiring careful control of base strength (e.g., K₂CO₃) and reaction time to avoid over-alkylation .

Q. How can researchers characterize the purity and structure of this compound?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Peaks at δ 7.5–8.0 ppm (aromatic protons) and δ 2.5–3.0 ppm (pentyl chain protons) confirm substitution patterns. Downfield shifts at δ ~9.7 ppm indicate NH groups in salt forms .
    • IR : Absorbances near 1600 cm⁻¹ (C=N stretching) and 750 cm⁻¹ (C-Br bending) validate the quinoxaline core and bromine substitution .
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) identifies impurities. Purity >95% is critical for biological assays .

Q. What are the key physico-chemical properties relevant to its solubility and stability?

  • Solubility : Poor in water but soluble in DMSO, DMF, or chloroform. The pentyl chain enhances lipophilicity (logP ~3.5), requiring stock solutions in DMSO for in vitro studies .
  • Stability : Susceptible to photodegradation; store in amber vials at –20°C. Stability in aqueous buffers (pH 7.4) should be monitored via UV-Vis spectroscopy (λmax ~350 nm) over 24 hours .

Advanced Research Questions

Q. How can structural modifications enhance its anticancer activity?

  • Substituent effects : Fluorine at the 9-position (e.g., compound 5a) improves cytotoxicity by enhancing electron-withdrawing effects, while bulky groups at the 6-position (e.g., 4-fluorobenzyl in 5k) increase membrane permeability .
  • SAR studies : Compare IC₅₀ values across analogs (Table I in ) to identify optimal substituents. For example, 9-bromo derivatives show superior DNA intercalation vs. 9-fluoro analogs in MCF-7 cells .

Q. How do researchers resolve contradictions in experimental data, such as inconsistent bioactivity across analogs?

  • Control experiments : Verify purity via HPLC and confirm stereochemistry with X-ray crystallography (e.g., CCDC 1983315 for related quinoxalines ).
  • Mechanistic studies : Use electrochemical assays (cyclic voltammetry) to assess redox potential, as low reduction potentials correlate with pro-oxidant anticancer mechanisms .
  • Statistical validation : Apply multivariate analysis to separate electronic (e.g., bromine’s inductive effect) from steric factors (pentyl chain length) .

Q. What electrochemical properties make this compound suitable for materials science applications?

  • Redox behavior : Exhibits reversible reduction peaks at –1.2 V vs. Ag/AgCl, suggesting utility as an n-type semiconductor. The indoloquinoxaline core facilitates π-stacking for charge transport .
  • Dye-sensitized solar cells (DSSCs) : Modify the 6-pentyl chain to introduce anchoring groups (e.g., –COOH) for binding TiO₂ surfaces. Photocurrent density and IPCE measurements validate performance .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • LC-MS profiling : Detect brominated byproducts (e.g., di-bromo adducts) using high-resolution mass spectrometry (HRMS).
  • Reaction optimization : Reduce excess bromine usage and employ scavengers (e.g., Na₂S₂O₃) to prevent over-bromination .
  • Stability-indicating assays : Use accelerated degradation studies (40°C/75% RH) with NMR tracking to identify hydrolysis products .

Q. What computational methods support the design of novel derivatives?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps and redox potentials .
  • Molecular docking : Screen against targets like topoisomerase II using AutoDock Vina. The bromine’s van der Waals interactions enhance binding affinity in silico .

Q. How do researchers validate the compound’s mechanism of action in biological systems?

  • Flow cytometry : Assess apoptosis induction (Annexin V/PI staining) in cancer cells. Compare with positive controls (e.g., doxorubicin) .
  • ROS assays : Measure intracellular ROS levels via DCFH-DA fluorescence. Bromine’s electronegativity often elevates oxidative stress .
  • Western blotting : Track phosphorylation of pro-apoptotic markers (e.g., caspase-3) to confirm pathway activation .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Yield optimization : Scale reactions from 0.1 mmol to 10 mmol while maintaining >80% yield. Use flow chemistry for improved heat transfer during reflux .
  • Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) to reduce solvent waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.